molecular formula C27H27N3O5S B2789878 methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 1005094-22-3

methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2789878
CAS No.: 1005094-22-3
M. Wt: 505.59
InChI Key: RYPUVJTXNMPBRA-UHFFFAOYSA-N
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Description

The compound methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a complex heterocyclic molecule featuring a fused pyrrolo[3,4-d]isoxazole core, a thiophene ring substituted with methyl and carboxylate groups, and a dimethylamino phenyl moiety.

Properties

IUPAC Name

methyl 2-[3-[4-(dimethylamino)phenyl]-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-15-16(2)36-26(20(15)27(33)34-5)29-24(31)21-22(17-11-13-18(14-12-17)28(3)4)30(35-23(21)25(29)32)19-9-7-6-8-10-19/h6-14,21-23H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPUVJTXNMPBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

The compound’s key structural motifs include:

  • A tetrahydro-2H-pyrrolo[3,4-d]isoxazole ring with ketone functionalities.
  • A 4,5-dimethylthiophene-3-carboxylate group.
  • A 4-(dimethylamino)phenyl substituent.

Analog 1: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Structural Differences: This analog replaces the pyrrolo-isoxazole core with an imidazo[1,2-a]pyridine system. The nitro group on the phenyl ring (electron-withdrawing) contrasts with the dimethylamino group (electron-donating) in the target compound.

Analog 2: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate ()

  • Structural Differences: This compound features a simpler pyrrolidine ring with dicyano and tert-butylphenyl groups. The absence of fused heterocycles reduces π-conjugation compared to the target compound.
  • Functional Groups: The dicyano and ester groups may enhance polarity and hydrogen-bonding capacity, similar to the carboxylate group in the target molecule .

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Property Target Compound (Inferred) Analog 1 () Analog 2 ()
Molecular Weight ~600–650 (estimated) 579.56 g/mol 511.56 g/mol
Melting Point Not reported 243–245°C Not explicitly stated
Key Functional Groups Dimethylamino, carboxylate, isoxazole Nitro, cyano, imidazopyridine tert-Butylphenyl, dicyano, esters
Spectral Signatures Expected C=O (1700–1750 cm⁻¹, IR) C=O (1730 cm⁻¹, IR) C≡N (2200 cm⁻¹, IR)

Notes:

  • The target compound’s dimethylamino group likely increases solubility in polar solvents compared to Analog 1’s nitro group.

Research Findings and Limitations

  • Structural Geometry: While isoelectronicity (similar valence electrons) may suggest comparable reactivity, structural geometry differences—such as fused vs. non-fused rings—significantly alter chemical behavior () .
  • Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence. Conclusions are extrapolated from structural analogs.

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